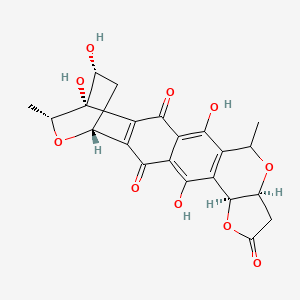
Litomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Granaticin is a benzoisochromanequinone and a member of p-quinones. It has a role as an antineoplastic agent and a metabolite.
Aplicaciones Científicas De Investigación
Cancer Treatment
Litomycin has garnered attention for its antitumor properties, particularly in the treatment of various cancers:
- Bladder Cancer : A study indicated that the use of this compound in combination with Bacillus Calmette–Guerin (BCG) therapy showed a 50% progression-free survival rate in patients unresponsive to standard BCG treatment. This suggests that this compound can enhance the efficacy of existing therapies in bladder cancer management .
- Gastric Cancer : Research demonstrated that this compound could be utilized in photothermal therapy, acting as a delivery system for gold nanorods that generate heat to eliminate gastric cancer cells. This innovative approach highlights this compound's potential role in targeted cancer therapies .
- Lung Cancer : Studies have identified this compound as a candidate for targeting aggressive tumor growth associated with mutations in the KEAP1-NRF2 pathway, which is prevalent in lung cancer cases. Its high cytotoxicity presents a promising avenue for treatment .
Treatment of Infections
This compound has also been repurposed to combat bacterial infections:
- Acinetobacter baumannii : Research indicates that this compound exhibits significant inhibitory effects on the growth of A. baumannii, a notorious pathogen known for its antibiotic resistance. The compound's ability to target both stationary-phase and biofilm cells makes it a valuable asset in treating resistant infections .
Neurological Applications
Emerging studies suggest that this compound may have therapeutic implications beyond oncology:
- Parkinson’s Disease : Experimental treatments involving this compound-treated embryonic stem cells demonstrated improvements in motor functions and reductions in akinesia in mouse models of Parkinson’s disease. This indicates potential applications for neurodegenerative disorders, where this compound could help improve dopamine release and overall brain function .
Surgical Applications
This compound is being explored for its potential benefits in surgical settings:
- Postoperative Recovery : A pilot study examined the effects of local administration of this compound on surgical resection beds, suggesting it may lower the risk of locoregional recurrences post-surgery. Although results did not show statistically significant differences, there was a trend indicating reduced recurrence rates over time .
Case Studies
Several documented cases highlight the clinical implications of this compound:
- A case report described a patient undergoing adjuvant chemotherapy with this compound for gastric adenocarcinoma, who experienced minimal side effects and maintained good quality of life during treatment .
- Another case focused on myelosuppression following adjuvant therapy with this compound for upper tract urothelial carcinoma, illustrating potential adverse effects that need careful monitoring during treatment .
Table 1: Efficacy of this compound in Cancer Treatment
| Cancer Type | Treatment Method | Outcome |
|---|---|---|
| Bladder Cancer | EMDA with BCG | 50% progression-free survival |
| Gastric Cancer | Photothermal therapy | Effective delivery system |
| Lung Cancer | Targeting KEAP1-NRF2 mutations | High cytotoxicity |
Table 2: Case Study Overview
| Case Study Focus | Patient Condition | Key Findings |
|---|---|---|
| Gastric Adenocarcinoma | Adjuvant chemotherapy with this compound | Minimal side effects observed |
| Upper Tract Urothelial Carcinoma | Myelosuppression post-treatment | Pancytopenia linked to drug absorption |
Propiedades
Fórmula molecular |
C22H20O10 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(1R,7S,11S,19S,20R,23R)-5,15,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |
InChI |
InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,25,27,29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1 |
Clave InChI |
ONQCWTVJMHJRFM-NWVAQQJZSA-N |
SMILES isomérico |
C[C@@H]1[C@]2([C@@H](C[C@@H](O1)C3=C2C(=O)C4=C(C5=C([C@H]6[C@H](CC(=O)O6)OC5C)C(=C4C3=O)O)O)O)O |
SMILES canónico |
CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |
Sinónimos |
granaticin granaticin A granatomycins litmomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















